1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea
Overview
Description
NS 11021, also known as N’-[3,5-Bis(trifluoromethyl)phenyl]-N-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea, is a synthetic compound that acts as a potent and specific activator of large-conductance calcium-activated potassium channels (BK channels, also known as KCa1.1 channels) . These channels play a crucial role in various physiological processes, including the regulation of neuronal firing rates, smooth muscle contractility, and vascular tone .
Mechanism of Action
Target of Action
NS 11021, also known as “1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea”, is a potent and specific activator of Ca2±activated big-conductance K+ Channels (KCa1.1 channels) . These channels are crucial for setting the membrane potential and for the transmission of electrical signals in all cells .
Mode of Action
NS 11021 interacts with its targets, the KCa1.1 channels, by activating them in a concentration-dependent manner . It does this by parallel shifting the channel activation curves to more negative potentials . This means that the channels open at lower membrane potentials, allowing more K+ ions to flow across the cell membrane .
Biochemical Pathways
The activation of KCa1.1 channels by NS 11021 leads to an increase in the efflux of K+ ions from the cell. This results in the hyperpolarization of the cell membrane, which can affect various cellular processes. For instance, in cancer cells, NS 11021 has been shown to modulate cancer-associated processes independently of BK channels .
Pharmacokinetics
It’s known that the compound’s effects on kca11 channels are concentration-dependent, with significant activation observed at concentrations above 03 μM .
Result of Action
The activation of KCa1.1 channels by NS 11021 has several effects at the molecular and cellular levels. For example, it has been shown to decrease excitability and contractility of urinary bladder smooth muscle . In cancer cells, NS 11021 has been found to affect processes such as cell survival, migration, and proliferation .
Action Environment
The action of NS 11021 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the concentration of Ca2+ ions in the cell, as its activation of KCa1.1 channels is Ca2±dependent . .
Biochemical Analysis
Biochemical Properties
NS 11021 activates KCa1.1 channels in a concentration-dependent manner . When the concentration is above 0.3 μM, NS 11021 activates KCa1.1 by shifting the channel activation curves to more negative potentials . This interaction with KCa1.1 channels plays a crucial role in its biochemical properties.
Cellular Effects
NS 11021 has been found to have significant effects on cancer-associated processes in melanoma and pancreatic duct carcinoma cell lines . It also increases the intracellular Ca2+ concentration independently of BK channel activation . This suggests that NS 11021 can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of NS 11021 involves its interaction with KCa1.1 channels . It activates these channels in a concentration-dependent manner, altering gating kinetics but not affecting single channel conductance . This suggests that NS 11021 exerts its effects at the molecular level through binding interactions with these biomolecules .
Temporal Effects in Laboratory Settings
Its effects on KCa1.1 channels and intracellular Ca2+ concentrations suggest potential changes over time in cellular function .
Dosage Effects in Animal Models
The effects of NS 11021 on animal models have been studied, particularly in the context of erectile responses in rats
Metabolic Pathways
Its activation of KCa1.1 channels suggests it may interact with enzymes or cofactors related to these channels .
Transport and Distribution
Its interaction with KCa1.1 channels suggests it may be transported to areas where these channels are present .
Subcellular Localization
Given its interaction with KCa1.1 channels, it may be localized to areas where these channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NS 11021 involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-bromo-2-(2H-tetrazol-5-yl)aniline in the presence of thiophosgene to form the thiourea linkage . The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields and purity .
Industrial Production Methods: Industrial production of NS 11021 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: NS 11021 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the tetrazole ring . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted thioureas, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
NS 11021 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
NS 19504: Another potent activator of BK channels with similar effects on channel gating kinetics.
BMS-191011: A BK channel activator that also modulates other potassium channels.
Uniqueness of NS 11021: NS 11021 is unique in its high specificity for BK channels and its ability to modulate channel activity without affecting other ion channels such as sodium or calcium channels . This specificity makes it a valuable tool for studying BK channel physiology and for developing targeted therapies .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF6N6S/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKAFDIKYQMOMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF6N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956014-19-0 | |
Record name | 956014-19-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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